Scaffold-Level Dopamine Receptor Subtype Selectivity: 3-Azabicyclo[3.2.0]heptane vs. 3-Azabicyclo[3.3.1]nonane
Compounds built on the 3-azabicyclo[3.2.0]heptane scaffold exhibit a clear binding preference for D2-like receptors (D2L, D3) over D1 receptors, a selectivity profile not uniformly observed with other azabicyclic systems. In contrast, benzamides of 3-azabicyclo[3.3.1]nonane demonstrate non-selective binding with nearly identical affinity for D2 and D3 receptors [1].
| Evidence Dimension | Dopamine receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Preferential binding to D2L and D3 receptors vs. D1 |
| Comparator Or Baseline | 3-Azabicyclo[3.3.1]nonane benzamides |
| Quantified Difference | Non-selective binding (nearly identical D2 and D3 affinity) |
| Conditions | In vitro radioligand displacement assays using cloned human dopamine receptors |
Why This Matters
This class-level selectivity informs the choice of the 3-azabicyclo[3.2.0]heptane scaffold over the [3.3.1] system when developing D2/D3-selective CNS ligands, directly impacting lead optimization strategies.
- [1] Kriis, K., et al. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur. J. Med. Chem. 2012, 55, 255–261. View Source
